![molecular formula C6H5Br2NO B3261557 2-Amino-3,6-dibromophenol CAS No. 344615-06-1](/img/structure/B3261557.png)
2-Amino-3,6-dibromophenol
Overview
Description
2-Amino-3,6-dibromophenol is an organic compound that belongs to the class of phenols. It is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dibromophenol is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions, which leads to changes in its electronic and optical properties. These changes can be detected through various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-3,6-dibromophenol have not been extensively studied, but it is believed to have low toxicity and biocompatibility, which makes it a potential candidate for biomedical applications. However, further research is needed to fully understand its effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-3,6-dibromophenol is its strong fluorescence emission in the presence of metal ions, which makes it a useful tool for the detection and quantification of these ions in various samples. However, its synthesis method can be challenging, and the yield and purity of the final product can vary depending on the reaction conditions. Additionally, its potential applications in biomedical research require further investigation to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 2-Amino-3,6-dibromophenol. One potential direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the exploration of its potential applications in biomedical research, such as drug delivery and imaging. Additionally, further research is needed to fully understand its mechanism of action and its effects on living organisms.
Scientific Research Applications
2-Amino-3,6-dibromophenol has potential applications in various fields of scientific research. For example, it can be used as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its strong fluorescence emission in the presence of these ions. It can also be used as a building block for the synthesis of more complex organic compounds, such as polymeric materials and pharmaceuticals.
properties
IUPAC Name |
2-amino-3,6-dibromophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWIXKDMMKJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311891 | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dibromophenol | |
CAS RN |
344615-06-1 | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344615-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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